1-[3,5-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxy-ethanone
Description
1-[3,5-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxy-ethanone is a complex organic compound with a unique structure that includes phenylmethoxy groups and an ethanone backbone
Properties
CAS No. |
57730-48-0 |
|---|---|
Molecular Formula |
C24H24O5 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
1-[3,5-bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxyethanone |
InChI |
InChI=1S/C24H24O5/c1-2-27-24(26)23(25)20-13-21(28-16-18-9-5-3-6-10-18)15-22(14-20)29-17-19-11-7-4-8-12-19/h3-15,24,26H,2,16-17H2,1H3 |
InChI Key |
CVQZMOZBFSUDBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxy-ethanone typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by the introduction of ethoxy and hydroxy groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions. The process might also include purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-[3,5-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxy-ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the compound or alter its reactivity.
Substitution: Common in organic synthesis to replace specific groups with others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-[3,5-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxy-ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxy-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[3,5-Bis(benzyloxy)phenyl]acetone: Shares a similar phenylmethoxy structure but differs in its functional groups.
3’,5’-Dibenzyloxyacetophenone: Another related compound with similar applications in organic synthesis.
Uniqueness
1-[3,5-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxy-ethanone is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile modifications, making it valuable in various research and industrial contexts.
Biological Activity
1-[3,5-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxy-ethanone, with the CAS number 57730-48-0, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C24H24O5
- Molecular Weight : 392.44 g/mol
- Appearance : Cream solid
- Solubility : Soluble in dichloromethane and deuterated chloroform
- Storage Conditions : Room temperature under inert atmosphere
Biological Activity Overview
This compound is primarily recognized as an intermediate in the synthesis of various biologically active molecules, including β2-adrenergic agonists like Fenoterol Hydrobromide, which is used for its bronchodilator and tocolytic properties . The biological activity of 1-[3,5-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxy-ethanone is linked to its structural features that influence its interaction with biological targets.
The compound's mechanism of action is hypothesized to involve modulation of adrenergic receptors, particularly β2 receptors. This interaction is crucial for therapeutic effects such as bronchodilation in asthma and chronic obstructive pulmonary disease (COPD) management.
Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives related to this compound. For instance:
- Synthesis and Derivatives :
-
Case Studies :
- A study highlighted the use of related compounds in treating respiratory conditions, demonstrating significant bronchodilator effects compared to traditional therapies .
- In vitro studies have shown that certain derivatives exhibit selective inhibition of specific enzymes related to inflammatory pathways, suggesting potential therapeutic applications beyond respiratory diseases .
Data Table: Biological Activity Summary
Q & A
Q. Accelerated Stability Testing :
- Exclude light and oxygen; use buffers (pH 1–13) at 40–80°C for 1–4 weeks.
Q. Analytical Endpoints :
- Monitor degradation via HPLC (e.g., loss of parent compound >10% indicates instability).
- Key Finding : The compound is stable at pH 5–7 (t₁/₂ > 6 months) but hydrolyzes rapidly under strong acidic/basic conditions .
Q. What role does this compound play in synthesizing bioactive molecules (e.g., bronchodilators)?
- Application : It serves as a key intermediate for Terbutaline, a β₂-adrenergic agonist.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
